1,6-diiodohexane-2,3,4,5-tetrol

Description

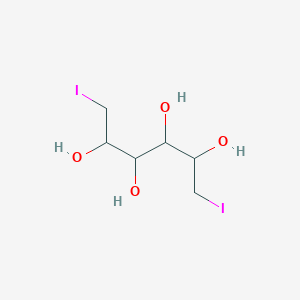

1,6-Diiodohexane-2,3,4,5-tetrol is a halogenated polyol compound featuring a hexane backbone substituted with iodine atoms at the terminal positions (C1 and C6) and hydroxyl groups at the four central carbons (C2–C5). This structural configuration imparts unique physicochemical properties, such as high polarity due to the hydroxyl groups and enhanced molecular weight from iodine substitution. The compound’s iodine atoms may facilitate applications in cross-linking or catalysis, while the tetrol moiety could enhance solubility in polar solvents like ethanol or water .

Properties

CAS No. |

15430-91-8 |

|---|---|

Molecular Formula |

C6H12I2O4 |

Molecular Weight |

401.97 g/mol |

IUPAC Name |

1,6-diiodohexane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12I2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 |

InChI Key |

VSJYBSKARROHOH-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(CI)O)O)O)O)I |

Canonical SMILES |

C(C(C(C(C(CI)O)O)O)O)I |

Other CAS No. |

34349-28-5 23261-25-8 15430-91-8 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,6-diiodohexane-2,3,4,5-tetrol typically involves the iodination of mannitol. One common method involves the reaction of mannitol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

1,6-diiodohexane-2,3,4,5-tetrol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield mannitol and iodide ions.

Scientific Research Applications

1,6-diiodohexane-2,3,4,5-tetrol has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.

Mechanism of Action

The mechanism of action of 1,6-diiodohexane-2,3,4,5-tetrol involves its interaction with specific molecular targets. The iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Halogenated Hexane Derivatives

*Calculated molecular weight based on formula.

Key Observations :

- Halogen Impact : The iodine atoms in this compound contribute to a significantly higher molecular weight compared to its dichloro analog (1,6-dichloro-dideoxymannitol). This increases steric hindrance and may reduce enzymatic reactivity but enhance stability in certain environments .

- Hydroxyl Groups : The tetrol moiety enhances hydrophilicity, contrasting with 1,6-diiodohexane, which lacks hydroxyl groups and is more lipophilic .

- Substituent Effects : Compared to 1,6-bis(phenylmethoxy)hexane-2,3,4,5-tetrol, the iodine and hydroxyl groups in the target compound likely reduce solubility in organic solvents but improve biocompatibility .

Key Observations :

- Enzymatic Activity : In studies with the haloalkane dehalogenase DmmA, 1,6-diiodohexane showed lower reactivity compared to 1,6-dibromohexane due to iodine’s poor leaving-group ability. The tetrol derivative’s hydroxyl groups may further hinder enzyme binding .

- Synthetic Utility : The iodine atoms in this compound could enable photoactivated cross-linking, similar to applications of 1,6-diiodohexane in surface functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.